Human alpha-CGRP (8-37)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

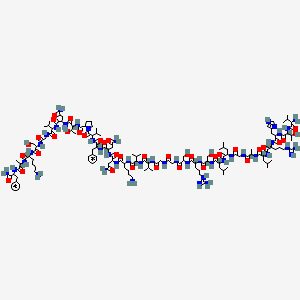

Human alpha-calcitonin gene-related peptide (8-37) is a fragment of the human calcitonin gene-related peptide. This peptide is known for its role as an antagonist of the calcitonin gene-related peptide receptor. It is a significant molecule in the study of cardiovascular diseases and migraines due to its ability to modulate vasodilation and pain pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Human alpha-calcitonin gene-related peptide (8-37) is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of human alpha-calcitonin gene-related peptide (8-37) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .

Analyse Des Réactions Chimiques

Types of Reactions

Human alpha-calcitonin gene-related peptide (8-37) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

The synthesis of human alpha-calcitonin gene-related peptide (8-37) involves reagents such as protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents like TFA. The reactions are usually carried out in anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major product formed from the synthesis of human alpha-calcitonin gene-related peptide (8-37) is the peptide itself, which is then purified to remove any side products or impurities .

Applications De Recherche Scientifique

Human alpha-calcitonin gene-related peptide (8-37) has several scientific research applications:

Cardiovascular Research: It is used to study the role of calcitonin gene-related peptide in vasodilation and cardiovascular diseases.

Migraine Research: As an antagonist of the calcitonin gene-related peptide receptor, it is used to investigate the mechanisms of migraine and develop potential treatments.

Neurobiology: It helps in understanding the role of calcitonin gene-related peptide in pain pathways and neurogenic inflammation.

Pharmacology: It is used in the development and testing of new drugs targeting the calcitonin gene-related peptide receptor.

Mécanisme D'action

Human alpha-calcitonin gene-related peptide (8-37) acts as a competitive antagonist of the calcitonin gene-related peptide receptor. It binds to the receptor without activating it, thereby blocking the effects of endogenous calcitonin gene-related peptide. This mechanism is crucial in modulating vasodilation and pain pathways, making it a valuable tool in cardiovascular and migraine research .

Comparaison Avec Des Composés Similaires

Human alpha-calcitonin gene-related peptide (8-37) is unique due to its specific antagonistic action on the calcitonin gene-related peptide receptor. Similar compounds include:

Beta-calcitonin gene-related peptide: Another isoform of calcitonin gene-related peptide with different physiological roles.

Calcitonin: A related peptide with distinct functions in calcium homeostasis.

Amylin: A peptide hormone co-secreted with insulin, involved in glycemic regulation.

These compounds share structural similarities but have different biological functions, highlighting the specificity and importance of human alpha-calcitonin gene-related peptide (8-37) in research .

Activité Biologique

Human alpha-calcitonin gene-related peptide (CGRP) (8-37) is a significant antagonist of CGRP, a neuropeptide involved in various physiological processes, particularly in the cardiovascular and nervous systems. This article delves into the biological activity of CGRP (8-37), highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Overview of CGRP (8-37)

CGRP (8-37) is derived from the full-length alpha-CGRP peptide by truncating the first seven amino acids. This modification significantly alters its biological activity, transforming it from an agonist to a competitive antagonist at the CGRP receptor. The peptide's structure is crucial for its binding affinity and receptor activation capabilities, with the N-terminal region (amino acids 1–7) being essential for receptor activation and the remaining sequence (8–37) contributing to binding affinity .

CGRP (8-37) functions primarily as a competitive antagonist of the CGRP receptor. It has been shown to inhibit various physiological responses mediated by endogenous CGRP, including:

- Vasodilation : CGRP is known for its potent vasodilatory effects. CGRP (8-37) can inhibit blood flow increases induced by both human alpha-CGRP and beta-CGRP in experimental models .

- Gastric Acid Secretion : Research indicates that CGRP (8-37) blocks the inhibitory effects of native CGRP on gastric acid secretion, suggesting a role in gastrointestinal physiology .

- Inflammatory Responses : In models of inflammation, CGRP (8-37) has been observed to modulate edema formation and vascular permeability .

In Vitro Studies

- Vascular Effects : In a study using rabbit dorsal skin, CGRP (8-37) was administered to assess its impact on blood flow. The antagonist displayed a dose-dependent inhibition of blood flow increases induced by alpha and beta CGRP, with an IC50 of 0.04 nmol for alpha-CGRP .

- Cell Line Studies : Various cell lines have been used to evaluate the potency of CGRP (8-37). For instance, it exhibited a pA2 value of 7.34 in Col 29 cells and 8.35 in SK-N-MC cells, indicating varying degrees of antagonistic potency depending on the cellular context .

In Vivo Studies

- Gastric Function : A study involving dogs with gastric fistulas demonstrated that CGRP (8-37) effectively blocked the inhibitory effects of native CGRP on gastric acid secretion, highlighting its potential role in gastrointestinal pharmacology .

- Pregnancy Studies : Continuous infusion of CGRP (8-37) in pregnant rats revealed that higher doses increased systolic blood pressure without affecting fetal growth parameters significantly . This suggests potential implications for maternal-fetal health during pregnancy.

Data Table: Summary of Key Findings

| Study Focus | Model | Key Findings |

|---|---|---|

| Vascular Effects | Rabbit Skin | Dose-dependent inhibition of blood flow induced by CGRP |

| Gastric Function | Dog Gastric Fistula | Blocked native CGRP's inhibitory effects on acid secretion |

| Pregnancy Effects | Pregnant Rats | Increased blood pressure at higher doses |

Case Study 1: Vascular Response to CGRP Antagonism

In an experimental setup involving intradermal injections, researchers observed that doses of CGRP (8-37) inhibited capsaicin-induced vasodilation, indicating its role in modulating sensory nerve responses.

Case Study 2: Impact on Gastric Physiology

A case study involving four dogs with gastric fistulas illustrated that administration of CGRP (8-37) led to increased gastric acid secretion when bombesin was present, suggesting interactions between different gastrointestinal peptides.

Propriétés

Formule moléculaire |

C139H230N44O38 |

|---|---|

Poids moléculaire |

3125.6 g/mol |

Nom IUPAC |

N-[4-amino-1-[[1-[[1-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[6-amino-1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide |

InChI |

InChI=1S/C139H230N44O38/c1-66(2)48-86(161-102(193)60-155-113(197)74(17)159-120(204)87(49-67(3)4)168-118(202)83(40-31-45-152-138(147)148)163-123(207)90(53-80-57-151-65-158-80)173-136(220)111(77(20)188)182-131(215)105(145)69(7)8)121(205)169-88(50-68(5)6)122(206)176-96(64-186)129(213)165-84(41-32-46-153-139(149)150)119(203)175-94(62-184)115(199)156-58-101(192)154-59-104(195)177-107(71(11)12)134(218)179-108(72(13)14)133(217)166-82(39-28-30-44-141)117(201)171-91(54-98(142)189)125(209)172-92(55-99(143)190)124(208)170-89(52-79-36-25-22-26-37-79)126(210)180-109(73(15)16)137(221)183-47-33-42-97(183)130(214)181-110(76(19)187)135(219)174-93(56-100(144)191)127(211)178-106(70(9)10)132(216)157-61-103(194)162-95(63-185)128(212)164-81(38-27-29-43-140)116(200)160-75(18)114(198)167-85(112(146)196)51-78-34-23-21-24-35-78/h21-26,34-37,57,65-77,81-97,105-111,184-188H,27-33,38-56,58-64,140-141,145H2,1-20H3,(H2,142,189)(H2,143,190)(H2,144,191)(H2,146,196)(H,151,158)(H,154,192)(H,155,197)(H,156,199)(H,157,216)(H,159,204)(H,160,200)(H,161,193)(H,162,194)(H,163,207)(H,164,212)(H,165,213)(H,166,217)(H,167,198)(H,168,202)(H,169,205)(H,170,208)(H,171,201)(H,172,209)(H,173,220)(H,174,219)(H,175,203)(H,176,206)(H,177,195)(H,178,211)(H,179,218)(H,180,210)(H,181,214)(H,182,215)(H4,147,148,152)(H4,149,150,153) |

Clé InChI |

NDACAFBDTQIYCQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.